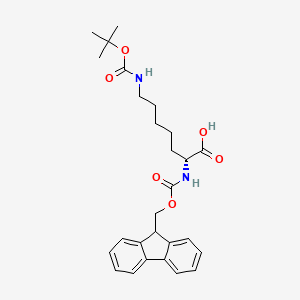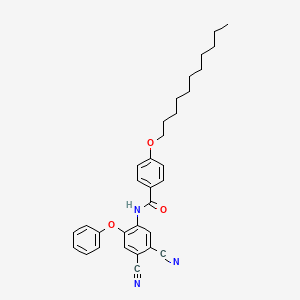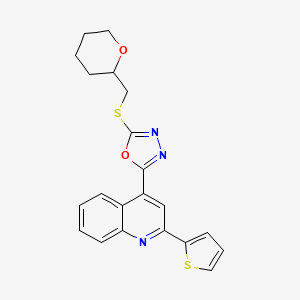![molecular formula C18H13Cl2NO4 B12521212 [1-(2,4-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid CAS No. 807614-97-7](/img/structure/B12521212.png)
[1-(2,4-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2,4-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid: is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,4-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 2,4-dichlorobenzoyl chloride with an indole derivative using a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.
Hydroxylation: The resulting product undergoes hydroxylation to introduce the hydroxy group at the 5-position of the indole ring.
Methylation: The final step involves the methylation of the indole ring to introduce the methyl group at the 2-position.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or quinones.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.
Major Products:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Signal Transduction: It may play a role in modulating signal transduction pathways in cells.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Antimicrobial Activity: It may exhibit antimicrobial properties, making it useful in developing new antibiotics.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Agriculture: It may have applications as a herbicide or pesticide due to its potential biological activity.
Mechanism of Action
The mechanism of action of [1-(2,4-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical processes. For example, it may inhibit the synthesis of chlorophyll in plants, leading to chlorosis . In biological systems, it can interfere with signal transduction pathways, affecting cellular functions.
Comparison with Similar Compounds
1,3-Dimethyl-4-(2,4-dichlorobenzoyl)-5-hydroxypyrazole: This compound also contains the 2,4-dichlorobenzoyl moiety and exhibits similar herbicidal activity.
Indole-3-acetic acid: A naturally occurring plant hormone that shares the indole structure but differs in its functional groups and biological activity.
Uniqueness:
Structural Features: The presence of both the 2,4-dichlorobenzoyl and hydroxy groups in the indole ring makes [1-(2,4-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid unique compared to other indole derivatives.
Biological Activity: Its specific combination of functional groups may confer unique biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
807614-97-7 |
|---|---|
Molecular Formula |
C18H13Cl2NO4 |
Molecular Weight |
378.2 g/mol |
IUPAC Name |
2-[1-(2,4-dichlorobenzoyl)-5-hydroxy-2-methylindol-3-yl]acetic acid |
InChI |
InChI=1S/C18H13Cl2NO4/c1-9-13(8-17(23)24)14-7-11(22)3-5-16(14)21(9)18(25)12-4-2-10(19)6-15(12)20/h2-7,22H,8H2,1H3,(H,23,24) |
InChI Key |
MXIVBZCQIXKHJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=C(C=C(C=C3)Cl)Cl)C=CC(=C2)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


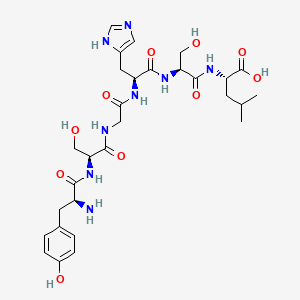
![2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole](/img/structure/B12521137.png)
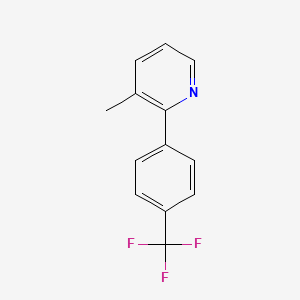



![Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12521165.png)
![Acetic acid;benzo[a]anthracene-3,4-diol](/img/structure/B12521171.png)
![4-[(N-Acetylalanyl)amino]benzoic acid](/img/structure/B12521177.png)
